Palmatrubin

Description

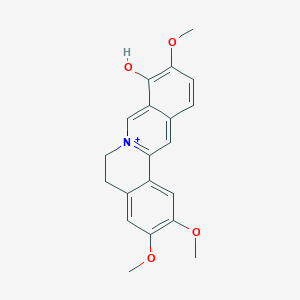

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,8-11H,6-7H2,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUIDYLGKMWNEA-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347303 | |

| Record name | Palmatrubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16176-68-4 | |

| Record name | Palmatrubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016176684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmatrubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Palmatrubin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmatrubin, a protoberberine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical and spectroscopic properties, and known biological activities of Palmatrubin. Detailed experimental protocols for its isolation and key biological evaluations are presented, alongside a visual representation of its implicated signaling pathways, to facilitate further research and drug development efforts.

Chemical Structure and Identification

Palmatrubin is a quaternary isoquinoline alkaloid characterized by a tetracyclic ring system. Its systematic IUPAC name is 2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol.

| Identifier | Value |

| IUPAC Name | 2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol[1] |

| Molecular Formula | C₂₀H₂₀NO₄⁺[1] |

| Molecular Weight | 338.38 g/mol [1] |

| CAS Number | 16176-68-4[1] |

| Canonical SMILES | COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)O |

| InChI | InChI=1S/C20H19NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,8-11H,6-7H2,1-3H3/p+1 |

| InChIKey | QBUIDYLGKMWNEA-UHFFFAOYSA-O |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | Commercial supplier data |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| pKa | Data not available | N/A |

Spectroscopic Properties

Detailed spectroscopic data for Palmatrubin are essential for its identification and characterization. While complete spectra are not widely published, the following table outlines the expected spectroscopic characteristics based on its structure and data from related compounds.

| Spectroscopic Technique | Expected Characteristics |

| UV-Visible Spectroscopy | Absorption maxima (λmax) are expected in the UV-A and visible regions due to the extended conjugated system of the protoberberine core. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (hydroxyl), C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), and C=N⁺ (iminium) functional groups are anticipated. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show distinct signals for aromatic protons, methoxy groups, and methylene protons of the dihydroisoquinoline core. ¹³C NMR would reveal signals for quaternary aromatic carbons, methoxy carbons, and aliphatic carbons. |

| Mass Spectrometry (MS) | The mass spectrum would show a prominent molecular ion peak corresponding to the cationic formula [C₂₀H₂₀NO₄]⁺. Fragmentation patterns would involve the loss of methyl groups and other characteristic cleavages of the tetracyclic system. |

Biological and Pharmacological Activities

Extensive research has been conducted on the biological activities of Palmatine, a closely related protoberberine alkaloid. It is highly probable that Palmatrubin shares a similar pharmacological profile. Key activities include:

-

Anti-inflammatory Activity: Palmatine has been shown to exert potent anti-inflammatory effects by inhibiting key inflammatory mediators.

-

Antioxidant Activity: The compound exhibits significant antioxidant properties, protecting against oxidative stress.

-

Anticancer Activity: Palmatine has demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and causing cell cycle arrest.

-

Antimicrobial Activity: It displays a broad spectrum of antimicrobial activity against various bacteria and fungi.

Signaling Pathways

The biological effects of Palmatine/Palmatrubin are mediated through the modulation of several key signaling pathways. The diagram below illustrates the proposed mechanism for its anti-inflammatory and antioxidant activities.

Caption: Proposed signaling pathways modulated by Palmatrubin.

Experimental Protocols

Isolation of Palmatrubin from Tinospora sagittata

This protocol is adapted from a method for isolating the related alkaloid, Palmatine, from a similar plant species.

Workflow Diagram:

Caption: Workflow for the isolation of Palmatrubin.

Detailed Protocol:

-

Extraction:

-

Air-dry the stems of Tinospora sagittata in the shade and pulverize them into a coarse powder.

-

Perform Soxhlet extraction of the powdered plant material with a 70:30 mixture of methanol and acetone for approximately 16 hours at 40°C.

-

Repeat the extraction cycle four times to ensure exhaustive extraction.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a viscous residue.

-

-

Solvent Partitioning:

-

Suspend the residue in a mixture of chloroform and water.

-

Separate the layers in a separatory funnel. Collect the chloroform layer, which will contain the alkaloids.

-

-

Column Chromatography:

-

Dry the chloroform extract over anhydrous sodium sulfate and then evaporate to dryness.

-

Subject the dried extract to silica gel column chromatography.

-

Elute the column with a gradient of increasing methanol concentration in chloroform.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing Palmatrubin.

-

-

Purification and Characterization:

-

Pool the fractions containing the compound of interest and subject them to further purification, if necessary, using techniques such as preparative high-performance liquid chromatography (HPLC).

-

Characterize the purified compound using spectroscopic methods (NMR, MS, IR, and UV-Vis) to confirm its identity and purity as Palmatrubin.

-

In Vitro Anti-inflammatory Activity Assay (Carrageenan-induced Rat Paw Edema)

This in vivo assay is a standard method to evaluate the anti-inflammatory potential of a compound.

Workflow Diagram:

Caption: Workflow for the in vivo anti-inflammatory assay.

Detailed Protocol:

-

Animals: Use healthy male Wistar rats, acclimatized to the laboratory conditions.

-

Grouping: Divide the animals into at least three groups: a control group (vehicle), a standard group (e.g., diclofenac sodium), and one or more test groups (different doses of Palmatrubin).

-

Dosing: Administer the vehicle, standard drug, or Palmatrubin orally to the respective groups.

-

Induction of Edema: One hour after dosing, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

-

Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Seed a suitable cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Palmatrubin. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of Palmatrubin compared to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow Diagram:

Caption: Workflow for the broth microdilution antimicrobial assay.

Detailed Protocol:

-

Preparation of Palmatrubin Dilutions: Prepare a series of twofold dilutions of Palmatrubin in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in the same broth.

-

Inoculation: Inoculate each well containing the Palmatrubin dilutions with the microbial suspension. Include a positive control well (microorganism without Palmatrubin) and a negative control well (broth only).

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of Palmatrubin that completely inhibits visible growth of the microorganism.

Conclusion

Palmatrubin is a promising natural product with a range of biological activities that warrant further investigation. This guide provides a foundational understanding of its chemical and physical properties, alongside its pharmacological potential. The detailed protocols and pathway diagrams are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating the advancement of research into the therapeutic applications of this intriguing alkaloid. Further studies are required to fully elucidate its mechanisms of action and to establish its clinical efficacy and safety.

References

Palmatrubin: An In-depth Technical Guide on a Protoberberine Alkaloid

A Note on Data Availability: Scientific literature providing in-depth technical data, including quantitative biological activity, detailed experimental protocols, and specific signaling pathways for Palmatrubin, is currently limited. This guide presents the available information on the origin and chemical identity of Palmatrubin. As a comprehensive analysis is not possible due to the scarcity of specific research, this document will also provide a detailed technical overview of Palmatine , a closely related and extensively studied protoberberine alkaloid found in the same botanical family. This comparative information is intended to provide valuable context for researchers, scientists, and drug development professionals.

Palmatrubin: Origin and Chemical Identity

Palmatrubin is a protoberberine alkaloid of natural origin.

Botanical Source: Palmatrubin has been identified in Tinospora sagittata (Oliv.) Gagnep, a plant belonging to the Menispermaceae family.[1]

Chemical Identity:

-

IUPAC Name: 2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol

-

Molecular Formula: C₂₀H₂₀NO₄⁺

-

CAS Number: 16176-68-4

Palmatine: A Comprehensive Technical Overview

Palmatine is a well-characterized protoberberine alkaloid with a wide range of documented biological activities. It is also found in species of the Tinospora genus, alongside other plants.[2]

Data Presentation: Quantitative Biological Data for Palmatine

| Biological Activity | Assay/Model | Test System | Result (IC₅₀/Effect) | Reference |

| Anticancer | MTT Assay | Human breast cancer cell lines (MCF-7, T47D, ZR-75-1) | IC₅₀: 5.126 - 5.805 µg/mL | [3][4] |

| Anticancer | Anchorage-independent growth assay | Human prostate cancer cell lines (DU145, PC-3, C4-2B) | Significant inhibition of colony formation | [5] |

| Anti-inflammatory | - | - | Reduces inflammation | [6] |

| Antimicrobial | - | Gram-positive and Gram-negative bacteria | Potent activity, especially against Gram-positive bacteria | [2] |

| Antidiarrheal | Ussing chamber | Isolated rat distal colon | Inhibits Ca²⁺- and cAMP-activated Cl⁻ secretion | [7] |

| Neuroprotective | - | - | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) | [2] |

Experimental Protocols: Key Methodologies for Palmatine Research

A. Isolation and Purification of Palmatine from Berberis cretica [3][4]

-

Extraction:

-

Air-dried and powdered roots of Berberis cretica are macerated with methanol at room temperature.

-

The methanolic extract is concentrated under reduced pressure.

-

-

Acid-Base Partitioning:

-

The residue is dissolved in 10% acetic acid and filtered.

-

The acidic solution is washed with diethyl ether.

-

The pH of the aqueous phase is adjusted to 10 with 25% ammonium hydroxide.

-

The alkaloid fraction is extracted with chloroform.

-

-

Chromatographic Purification:

-

The chloroform extract is subjected to column chromatography on a silica gel column.

-

Elution is performed with a gradient of chloroform and methanol.

-

Fractions containing palmatine are identified by thin-layer chromatography (TLC).

-

Further purification is achieved using Sephadex LH-20 column chromatography with methanol as the eluent to yield pure palmatine.

-

B. Cell Viability (MTT) Assay for Anticancer Activity [3][4]

-

Cell Seeding: Human breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of palmatine for 48-72 hours.

-

MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.

Signaling Pathways Modulated by Palmatine

Palmatine exerts its biological effects by modulating several key signaling pathways.

A. Inhibition of NF-κB Signaling Pathway in Prostate Cancer [5]

Palmatine has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway in prostate cancer cells. This inhibition leads to the downregulation of NF-κB target genes, such as FLICE-like inhibitory protein (FLIP), which is involved in apoptosis resistance.

Caption: Inhibition of the NF-κB signaling pathway by Palmatine.

B. Modulation of Ion Transport in Intestinal Epithelial Cells [7]

Palmatine inhibits chloride secretion in the colon by targeting key ion channels involved in both calcium-activated and cAMP-activated signaling pathways. This dual inhibition contributes to its antidiarrheal effects.

Caption: Modulation of ion transport pathways by Palmatine.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Palmatine - Wikipedia [en.wikipedia.org]

- 3. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Palmatine inhibits growth and invasion in prostate cancer cell: potential role for rpS6/NFκB/FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palmatine - Foreal BioTech [forealbio.com]

- 7. Palmatine, a protoberberine alkaloid, inhibits both Ca2+- and cAMP-activated Cl− secretion in isolated rat distal colon - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Synthesis of Palmatine Derivatives: A Technical Guide

An In-depth Examination of Palmatine Modification for Enhanced Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

While the specific synthesis of a compound denoted as "Palmatrubin" from Palmatine is not documented in the reviewed scientific literature, extensive research has been conducted on the synthesis of various Palmatine derivatives. This technical guide provides a comprehensive overview of the synthesis of these derivatives, with a particular focus on modifications at the C-9 position, which have been shown to significantly enhance the therapeutic properties of the parent alkaloid.

Palmatine, a protoberberine alkaloid, exhibits a range of pharmacological activities. However, to improve its potency and overcome limitations, researchers have explored the synthesis of novel derivatives. This guide details the chemical pathways, experimental protocols, and resultant data from these synthetic efforts, offering valuable insights for researchers in the field of medicinal chemistry and drug discovery.

Quantitative Data Summary

The following table summarizes the yields of various 9-O-substituted Palmatine derivatives, providing a comparative overview of the efficiency of different synthetic routes.

| Compound | Derivative | Yield (%) | Reference |

| 3b | 9-O-propylpalmatine | 82 | [1] |

| 5b | 9-O-2-(1-piperidine)ethylpalmatine | 28 | [1] |

| 5c | 9-O-2-(1-butanamine)ethylpalmatine | 29 | [1] |

Experimental Protocols

The synthesis of 9-O-substituted Palmatine derivatives generally involves the reaction of Palmatine with a suitable alkylating or acylating agent in the presence of a base. The following protocols are based on methodologies described in the scientific literature.

General Procedure for the Synthesis of 9-O-Alkylpalmatine Derivatives

This procedure outlines the synthesis of derivatives such as 9-O-propylpalmatine.

Materials:

-

Palmatine

-

Appropriate alkyl halide (e.g., propyl bromide)

-

A suitable solvent (e.g., N,N-Dimethylformamide - DMF)

-

A base (e.g., Sodium hydride - NaH)

-

Reagents for work-up and purification (e.g., water, ethyl acetate, silica gel for column chromatography)

Protocol:

-

Dissolve Palmatine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base portion-wise to the solution at a controlled temperature (e.g., 0 °C).

-

Stir the mixture for a specified time to allow for the formation of the alkoxide.

-

Add the alkyl halide dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with heating for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure 9-O-alkylpalmatine derivative.

Visualizing the Synthesis

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways for the modification of Palmatine.

Caption: General synthesis pathway for 9-O-alkylpalmatine derivatives.

Caption: Experimental workflow for the synthesis and purification of 9-O-substituted Palmatine derivatives.

Conclusion

The synthesis of Palmatine derivatives, particularly through modification at the C-9 position, represents a promising strategy for the development of new therapeutic agents with enhanced pharmacological profiles. The methodologies outlined in this guide, supported by quantitative data and visual representations of the synthetic pathways, provide a solid foundation for researchers engaged in the structural modification of natural products to discover novel drug candidates. Further exploration of different substituents and optimization of reaction conditions may lead to the discovery of even more potent and selective Palmatine-based therapeutics.

References

The Biological Activity of Palmatrubin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Palmatrubin, and more specifically its derivative 13-methyl-palmatrubine, has emerged as a promising natural compound with significant anti-cancer properties. Isolated from Corydalis yanhusuo, this protoberberine alkaloid has demonstrated potent cytotoxic effects against various cancer cell lines, with a particular efficacy observed in non-small cell lung cancer. This technical guide provides a comprehensive overview of the biological activities of 13-methyl-palmatrubine, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. The primary focus of this document is to furnish researchers and drug development professionals with a detailed understanding of 13-methyl-palmatrubine's potential as a therapeutic agent.

Introduction

Natural products remain a vital source of novel therapeutic agents, with a rich history of providing scaffolds for the development of anti-cancer drugs. Corydalis yanhusuo is a traditional Chinese medicinal herb long used for its analgesic and anti-inflammatory properties. Recent investigations have led to the isolation and characterization of several bioactive alkaloids from this plant, including 13-methyl-palmatrubine. This compound has garnered significant interest for its selective cytotoxicity towards cancer cells while exhibiting lower toxicity in normal cells.[1] This guide synthesizes the current knowledge on the biological activities of 13-methyl-palmatrubine, with a focus on its anti-cancer effects.

Anticancer Activity

The primary biological activity of 13-methyl-palmatrubine that has been extensively studied is its anticancer effect. Research has shown that it inhibits the proliferation of a range of cancer cells, induces apoptosis, and causes cell cycle arrest.

Cytotoxicity

13-methyl-palmatrubine exhibits a dose- and time-dependent cytotoxic effect on a panel of human cancer cell lines. Among the cell lines tested, the human lung carcinoma cell line A549 has been identified as the most sensitive.[2] In contrast, the compound shows significantly less cytotoxicity in normal human cell lines, such as L02 and HEK293, suggesting a degree of cancer cell selectivity.[3]

Table 1: In Vitro Cytotoxicity of 13-methyl-palmatrubine

| Cell Line | Cancer Type | IC50 Value (µg/mL) at 48h | Reference |

| A549 | Non-Small Cell Lung Cancer | 58.57 ± 3.58 | [2] |

| MCF-7 | Breast Adenocarcinoma | More resistant than A549 | [2] |

| HepG2 | Hepatocellular Carcinoma | More resistant than A549 | [2] |

| PC-3 | Prostate Cancer | More resistant than A549 | [2] |

| HCT-116 | Colorectal Carcinoma | More resistant than A549 | [2] |

| L02 | Normal Human Liver Cell | Significantly higher than A549 | [3] |

| HEK293 | Normal Human Embryonic Kidney | Significantly higher than A549 | [3] |

| *Specific IC50 values for these cell lines are not provided in the primary literature but are stated to be higher than that of A549 cells. |

Induction of Apoptosis

13-methyl-palmatrubine is a potent inducer of apoptosis in A549 cells. This programmed cell death is initiated through the intrinsic mitochondrial pathway, characterized by a loss of mitochondrial membrane potential (ΔΨm), the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3.[1]

Cell Cycle Arrest

In addition to inducing apoptosis, 13-methyl-palmatrubine causes cell cycle arrest at the G1/S phase transition in A549 cells in a dose-dependent manner.[1] This arrest is associated with the modulation of key cell cycle regulatory proteins.

Mechanism of Action: Signaling Pathways

The anticancer effects of 13-methyl-palmatrubine are mediated through the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis. The primary pathways identified are the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][3]

Inhibition of the EGFR Signaling Pathway

13-methyl-palmatrubine has been shown to block the EGFR signaling pathway. By inhibiting the activation of EGFR, it effectively curtails downstream signaling that promotes cancer cell growth and survival.

Activation of the MAPK Signaling Pathway

Concurrently with EGFR inhibition, 13-methyl-palmatrubine activates the p38 and c-Jun N-terminal kinase (JNK) pathways, which are components of the MAPK signaling cascade.[1][3] The activation of these stress-activated protein kinases is known to contribute to the induction of apoptosis.

Figure 1: Signaling pathways modulated by 13-methyl-palmatrubine.

In Vivo Antitumor Activity

The anticancer efficacy of 13-methyl-palmatrubine has been validated in a preclinical in vivo model. In nude mice bearing A549 tumor xenografts, intraperitoneal administration of 13-methyl-palmatrubine resulted in a significant reduction in tumor growth without causing notable toxicity to the animals, as indicated by stable body weights.[1][2]

Table 2: In Vivo Antitumor Effect of 13-methyl-palmatrubine on A549 Xenografts

| Treatment Group | Dosage | Tumor Weight (g) | Inhibition Rate (%) | Reference |

| Control (Saline) | - | - | - | [1] |

| Low Dose | Not Specified | Reduced | Not Specified | [1] |

| Medium Dose | Not Specified | Reduced | Not Specified | [1] |

| High Dose | Not Specified | Reduced | Not Specified | [1] |

Other Biological Activities

While the primary focus of research on 13-methyl-palmatrubine has been its anticancer properties, related protoberberine alkaloids and extracts from Corydalis yanhusuo have been reported to possess anti-inflammatory and antioxidant activities.[1][4] However, specific studies detailing these activities for 13-methyl-palmatrubine are currently limited in the available literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.

In Vitro Cytotoxicity: MTT Assay

This protocol is used to assess the effect of 13-methyl-palmatrubine on the viability of cancer cells.

Figure 2: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549) into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of 13-methyl-palmatrubine. A stock solution is typically prepared in DMSO and then diluted in culture medium to the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.

-

Incubation: Incubate the treated cells for 48 hours.

-

MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay is used to quantify the induction of apoptosis.

Protocol:

-

Cell Treatment: Treat A549 cells with various concentrations of 13-methyl-palmatrubine for 48 hours.

-

Cell Harvesting: Harvest the cells, including both adherent and floating populations.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat A549 cells with 13-methyl-palmatrubine for 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol for at least 4 hours at 4°C.

-

Staining: Wash the fixed cells and resuspend them in PBS containing RNase A. Then, add propidium iodide (PI) for DNA staining.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation of proteins in the EGFR and MAPK pathways.

Figure 3: General workflow for Western blot analysis.

Protocol:

-

Cell Lysis: After treatment with 13-methyl-palmatrubine, lyse the A549 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-EGFR, total EGFR, p-P38, total P38, p-JNK, total JNK, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This protocol describes the establishment of a tumor xenograft model to evaluate the in vivo efficacy of 13-methyl-palmatrubine.

Protocol:

-

Cell Implantation: Subcutaneously inject A549 cells (1 x 10⁶ cells) into the flank of nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer 13-methyl-palmatrubine intraperitoneally every 3 days for a total of 7 treatments. The control group receives saline.

-

Monitoring: Monitor tumor volume and the body weight of the mice throughout the study.

-

Endpoint Analysis: At the end of the treatment period, sacrifice the mice, and excise and weigh the tumors to determine the tumor growth inhibition rate.

Conclusion and Future Directions

13-methyl-palmatrubine, a bioactive alkaloid from Corydalis yanhusuo, demonstrates significant potential as an anti-cancer agent, particularly for non-small cell lung cancer. Its mechanism of action, involving the dual modulation of the EGFR and MAPK signaling pathways, provides a strong rationale for its further development. The compound's ability to induce apoptosis and cell cycle arrest, coupled with its in vivo efficacy and relative safety in normal cells, underscores its therapeutic promise.

Future research should focus on several key areas. Firstly, a more comprehensive evaluation of its cytotoxicity across a broader panel of cancer cell lines is warranted to determine its full spectrum of activity. Secondly, detailed pharmacokinetic and pharmacodynamic studies are necessary to optimize dosing and administration routes for potential clinical applications. Finally, further investigation into its potential anti-inflammatory and antioxidant properties could reveal additional therapeutic benefits. The information compiled in this technical guide serves as a foundational resource for researchers dedicated to advancing the development of novel, natural product-based cancer therapies.

References

- 1. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cintamanitonics.com [cintamanitonics.com]

- 4. The Analgesic Properties of Corydalis yanhusuo: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

Palmatrubin's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmatrubin, a protoberberine alkaloid, and its close structural analog palmatine, have emerged as promising natural compounds with a spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the core mechanism of action of palmatrubin and related compounds, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective effects. The information presented herein is intended to support further research and drug development initiatives. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the intricate signaling pathways modulated by these alkaloids.

Core Mechanisms of Action

Palmatrubin and its derivatives exert their biological effects through a multi-pronged approach, primarily by inducing apoptosis and cell cycle arrest in cancer cells, modulating key signaling pathways involved in inflammation and cell survival, and mitigating oxidative stress.

Anticancer Activity

The anticancer properties of palmatrubin and its analogs are attributed to their ability to trigger programmed cell death and halt the proliferation of cancer cells. Studies on 13-methyl-palmatrubine, a derivative of palmatrubin, have shown significant cytotoxic effects against various cancer cell lines, with a particular sensitivity observed in A549 lung cancer cells[1][2][3].

Induction of Apoptosis: 13-methyl-palmatrubine has been demonstrated to induce apoptosis in A549 cells in a dose-dependent manner[1]. The mechanism primarily involves the intrinsic mitochondrial pathway, characterized by:

-

Induction of apoptosis through the activation of caspase-3 and -9[3].

Cell Cycle Arrest: In addition to apoptosis, 13-methyl-palmatrubine causes cell cycle arrest at the G1 phase in A549 cells[1]. This is achieved through the inhibition of cyclin-dependent kinase 2 (CDK2) and cyclin E expression[1]. The regulation of the cell cycle is a complex process, and the inhibition of CDK4/6 is a key mechanism for inducing G1 arrest[4]. While not directly shown for palmatrubin, the modulation of CDK inhibitors like p21 and p27 is a common mechanism for halting cell cycle progression[5][6][7][8].

Modulation of Signaling Pathways: The anticancer effects are further mediated by the modulation of critical signaling pathways:

-

EGFR Pathway: 13-methyl-palmatrubine has been found to block the Epidermal Growth Factor Receptor (EGFR) signaling pathway[1][2]. The EGFR pathway is a crucial driver of cell proliferation and survival in many cancers[9][10][11][12].

-

MAPK Pathway: Concurrently, it activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the p38 and JNK cascades[1][2]. The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis[13][14][15][16].

Anti-inflammatory Effects

Palmatine has demonstrated potent anti-inflammatory properties by inhibiting key inflammatory pathways. A primary mechanism is the inhibition of the TRIF-dependent Toll-like receptor 4 (TLR4) signaling pathway, which subsequently downregulates the expression of nuclear factor-kappa B (NF-κB)[17]. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[17][18]. Palmatine has also been shown to inhibit the Akt/NF-κB, ERK1/2, and p38 signaling pathways in response to inflammatory stimuli[18].

Neuroprotective and Cardioprotective Effects

The protective effects of palmatine in the nervous and cardiovascular systems are largely attributed to its antioxidant and anti-inflammatory properties. In the context of neuroinflammation, palmatine has been shown to ameliorate lipopolysaccharide (LPS)-induced neuroinflammation through the PI3K/Akt/NF-κB pathway[19]. Furthermore, it has been observed to protect against doxorubicin-induced cardiotoxicity by suppressing inflammation, oxidative damage, and apoptosis in cardiomyocytes.

Quantitative Data

The cytotoxic effects of palmatrubin derivatives and palmatine have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time (h) | Reference |

| 13-methyl-palmatrubine | A549 | Lung Carcinoma | 58.57 ± 3.58 µg/mL | 48 | [1][3] |

| Palmatine | T47D | Breast Cancer (ER+) | 5.126 µg/mL | Not Specified | [20][21] |

| Palmatine | MCF7 | Breast Cancer (ER+) | Not Specified | Not Specified | [20][21] |

| Palmatine | ZR-75-1 | Breast Cancer (ER+) | 5.805 µg/mL | Not Specified | [20][21] |

| Palmatine | 4T1 | Triple-Negative Breast Cancer | Dose-dependent reduction in tumor volume and weight | 28 days (in vivo) | [22] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of palmatrubin and its analogs.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cells of interest (e.g., A549)

-

Complete culture medium

-

Palmatrubin or its analog (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of the test compound (e.g., 13-methyl-palmatrubine) in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO₂.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cells of interest

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified time (e.g., 48 hours).

-

Harvest the cells by trypsinization and collect the cells from the supernatant (to include any detached apoptotic cells).

-

Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

6-well plates

-

Cells of interest

-

Test compound

-

PBS

-

70% ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compound for the desired duration.

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to analyze changes in protein expression or post-translational modifications (e.g., phosphorylation) in response to treatment.

Materials:

-

Cells and test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest, e.g., p-EGFR, p-p38, Caspase-3)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with the test compound as required.

-

Lyse the cells in lysis buffer and collect the total protein lysate.

-

Determine the protein concentration of each sample using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to quantify protein expression levels.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Palmatrubin and its analogs.

References

- 1. 13-Methyl-palmatrubine induces apoptosis and cell cycle arrest in A549 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13-Methyl-palmatrubine induces apoptosis and cell cycle arrest in A549 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. onclive.com [onclive.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. Regulation of EGFR signalling by palmitoylation and its role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Palmatine inhibits TRIF-dependent NF-κB pathway against inflammation induced by LPS in goat endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Palmatine attenuates LPS-induced inflammatory response in mouse mammary epithelial cells through inhibiting ERK1/2, P38 and Akt/NF-кB signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Palmatine attenuates LPS-induced neuroinflammation through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Spectroscopic Data of Palmatrubine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the protoberberine alkaloid, Palmatrubine. Due to the limited availability of direct and complete spectroscopic datasets for Palmatrubine in publicly accessible databases, this guide also draws upon data from the closely related and well-characterized alkaloid, Palmatine, to provide a thorough understanding of its spectral properties. This approach is justified by the structural similarity between the two compounds, where Palmatrubine is a hydroxylated derivative of Palmatine.

Chemical Structure and Properties

-

Compound Name: Palmatrubine

-

CAS Number: 16176-68-4

-

Molecular Formula: C₂₀H₂₀NO₄⁺

-

IUPAC Name: 7,8,13,13a-Tetradehydro-9-hydroxy-2,3,10-trimethoxyberbinium

Palmatrubine belongs to the class of protoberberine alkaloids, which are known for their diverse biological activities. Its structure is characterized by a tetracyclic isoquinoline ring system.

Mass Spectrometry (MS) Data

For the related compound, Palmatine (C₂₁H₂₂NO₄⁺), the observed mass-to-charge ratio ([M]⁺) is approximately 352.15 m/z. Given that Palmatrubine has one less methyl group and one additional hydroxyl group compared to Palmatine, its expected mass would be different. The fragmentation patterns of these alkaloids in tandem mass spectrometry (MS/MS) are typically characterized by the retro-Diels-Alder (RDA) fragmentation of the C ring, providing valuable structural information.

Table 1: Predicted High-Resolution Mass Spectrometry Data for Palmatrubine

| Parameter | Value |

| Molecular Formula | C₂₀H₂₀NO₄⁺ |

| Monoisotopic Mass | 338.1387 u |

| Ionization Mode | Positive (typically ESI) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is essential for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). Specific, publicly available ¹H and ¹³C NMR spectra for Palmatrubine are scarce. However, data from the closely related alkaloid Palmatine can serve as a valuable reference for predicting the chemical shifts of Palmatrubine.

The key structural difference between Palmatine and Palmatrubine is the substitution at one of the methoxy positions with a hydroxyl group. This substitution will induce shifts in the signals of the nearby aromatic protons and carbons.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for Palmatrubine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~7.0-7.2 | d | ~8.5 |

| H-4 | ~6.8-7.0 | d | ~8.5 |

| H-5 | ~3.0-3.2 | t | ~6.0 |

| H-6 | ~4.8-5.0 | t | ~6.0 |

| H-8 | ~9.5-9.8 | s | - |

| H-11 | ~7.8-8.0 | s | - |

| H-12 | ~7.5-7.7 | s | - |

| 2-OCH₃ | ~3.9-4.1 | s | - |

| 3-OCH₃ | ~3.9-4.1 | s | - |

| 10-OCH₃ | ~3.9-4.1 | s | - |

| 9-OH | Variable | br s | - |

Note: Predicted values are based on the known spectrum of Palmatine and expected substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for Palmatrubine

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~110-112 |

| C-2 | ~148-150 |

| C-3 | ~150-152 |

| C-4 | ~105-107 |

| C-4a | ~125-127 |

| C-5 | ~28-30 |

| C-6 | ~55-57 |

| C-8 | ~143-145 |

| C-8a | ~120-122 |

| C-9 | ~145-147 (hydroxyl-bearing) |

| C-10 | ~150-152 |

| C-11 | ~108-110 |

| C-12 | ~122-124 |

| C-12a | ~130-132 |

| C-13a | ~135-137 |

| C-13b | ~120-122 |

| 2-OCH₃ | ~56-58 |

| 3-OCH₃ | ~56-58 |

| 10-OCH₃ | ~56-58 |

Note: Predicted values are based on the known spectrum of Palmatine and expected substituent effects.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for protoberberine alkaloids like Palmatrubine.

NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the purified compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-5 s.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Spectral width: 0-200 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 s.

-

-

2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is ideal.

-

LC Conditions (for LC-MS):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typical.

-

-

MS Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for alkaloids.

-

Mass Analyzer: Data is acquired in full scan mode over a mass range of m/z 100-1000.

-

Tandem MS (MS/MS): For fragmentation studies, precursor ions are selected and fragmented using collision-induced dissociation (CID).

-

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like Palmatrubine.

This workflow begins with the extraction of the compound from its natural source, followed by purification. The purified sample is then subjected to NMR and MS analysis. The resulting spectral data are then interpreted to elucidate the chemical structure of the compound.

Conclusion

This technical guide provides a summary of the expected spectroscopic data for Palmatrubine, based on its chemical structure and data from the closely related alkaloid, Palmatine. Detailed experimental protocols and a general workflow for the analysis of such compounds are also presented. For definitive structural confirmation, it is imperative to acquire and analyze the actual spectroscopic data of an authenticated sample of Palmatrubine. This guide serves as a valuable resource for researchers and scientists involved in the study and development of natural products.

An In-depth Technical Guide to the Solubility and Stability of Palmatrubin

Disclaimer: Information regarding a compound specifically named "Palmatrubin" is scarce in publicly available scientific literature. However, "Palmatrubin" is identified as a synonym for Palmaturbine , a derivative of the well-researched protoberberine alkaloid, Palmatine . Palmatrubin (Palmaturbine) differs from Palmatine by the substitution of one methoxy group with a hydroxyl group. Due to the limited direct data on Palmatrubin, this guide will focus on the solubility and stability of Palmatine as a close structural analog. The presence of the hydroxyl group in Palmatrubin is expected to influence its physicochemical properties, potentially increasing its polarity and affecting its solubility and degradation profile compared to Palmatine.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility and stability of Palmatine, which can serve as a valuable reference for studies involving Palmatrubin.

Core Concepts: Solubility and Stability

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that influences its dissolution rate, bioavailability, and formulation design. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.

Stability refers to the ability of a drug substance or drug product to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life. Stability studies are essential to ensure the safety, efficacy, and quality of a pharmaceutical product.

Solubility of Palmatine

The solubility of Palmatine has been reported in various solvents. As a quaternary ammonium salt, its solubility is influenced by the polarity of the solvent, temperature, and pH.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Palmatine chloride.

| Solvent System | Temperature | Solubility | Molar Solubility (approx.) | Reference |

| Ethanol | 328.15 K (55°C) | 0.01339 (mole fraction) | - | [1] |

| Ethanol | Ambient | ~ 5 mg/mL | ~ 12.9 mM | [2] |

| Dimethyl sulfoxide (DMSO) | Ambient | ~ 30 mg/mL | ~ 77.4 mM | [2] |

| Dimethylformamide (DMF) | Ambient | ~ 30 mg/mL | ~ 77.4 mM | [2] |

| 1:1 DMSO:PBS (pH 7.2) | Ambient | ~ 0.5 mg/mL | ~ 1.3 mM | [2] |

| Water | Ambient | Sparingly soluble | - | [2] |

| Hot Water | - | Freely soluble | - | |

| Chloroform | Ambient | Slightly soluble | - | |

| Ether | Ambient | Almost insoluble | - |

Note: The molecular weight of Palmatine chloride is approximately 387.88 g/mol .

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of alkaloids like Palmatine involves the shake-flask method.

Objective: To determine the equilibrium solubility of Palmatine in various solvents at a controlled temperature.

Materials:

-

Palmatine chloride powder

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, buffers of different pH)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Palmatine chloride to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The excess solid should be visible.

-

Place the containers in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the incubation period, allow the samples to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE filter) to remove any undissolved particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of Palmatine.

-

Prepare a calibration curve using standard solutions of Palmatine to quantify the concentration in the test samples.

-

-

Calculation:

-

Calculate the solubility of Palmatine in the respective solvent, expressing the result in units such as mg/mL or mol/L.

-

Visualization of Solubility Determination Workflow

Caption: Workflow for determining the solubility of Palmatine.

Stability of Palmatine

Palmatine, as a protoberberine alkaloid, is susceptible to degradation under various environmental conditions. Understanding its stability profile is crucial for its handling, formulation, and storage.

Factors Affecting Stability

The primary factors that can lead to the degradation of Palmatine and other protoberberine alkaloids include:

-

pH: These alkaloids are generally more stable in acidic to neutral aqueous solutions. In alkaline conditions, they can be converted to less stable base forms, which may be susceptible to hydrolysis and other degradation pathways.

-

Light: Protoberberine alkaloids are known to be photosensitive, particularly to UV light, which can cause photolytic degradation.

-

Temperature: Elevated temperatures can accelerate chemical degradation reactions, leading to the formation of degradation products.

-

Oxidation: Exposure to oxidative conditions can lead to the formation of various degradation products.

Stability Data

While specific kinetic data for Palmatine degradation is limited in the public domain, the following qualitative and storage information is available:

| Condition | Observation | Reference |

| Storage | ||

| -20°C (as solid) | Stable for ≥ 4 years | [2] |

| Hygroscopicity | ||

| Ambient | Hygroscopic | [3] |

| Cocrystal with Gallic Acid | Improved hygroscopic stability | [3] |

| Degradation Pathways | ||

| General | Hydrolysis, Oxidation, Photolysis |

Experimental Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of a drug substance.

Objective: To investigate the stability of Palmatine under various stress conditions.

Materials:

-

Palmatine chloride powder

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Temperature-controlled ovens

-

Photostability chamber

-

pH meter

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Acid Hydrolysis:

-

Dissolve Palmatine in a solution of HCl (e.g., 0.1 M).

-

Store the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with NaOH, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve Palmatine in a solution of NaOH (e.g., 0.1 M).

-

Store the solution at room temperature or a slightly elevated temperature for a specified period.

-

At each time point, withdraw a sample, neutralize it with HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve Palmatine in a solution of H₂O₂ (e.g., 3%).

-

Store the solution at room temperature for a specified period.

-

At each time point, withdraw a sample and dilute for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place Palmatine powder in a thin layer in a petri dish.

-

Expose the powder to a high temperature (e.g., 80°C) in an oven for a specified period.

-

At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

-

-

Photostability:

-

Expose Palmatine powder and a solution of Palmatine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After the exposure period, analyze both the exposed and control samples by HPLC.

-

-

Analytical Method:

-

A stability-indicating HPLC method should be used to separate Palmatine from its degradation products. A typical method might involve a C18 column with a gradient elution of a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol. Detection is typically performed using a PDA detector to assess peak purity and a mass spectrometer to identify degradation products.

-

Visualization of Stability Testing Workflow and Degradation Pathways

Caption: Workflow for a forced degradation study of Palmatine.

Caption: General degradation pathways for protoberberine alkaloids.

Conclusion

This technical guide provides a summary of the available information on the solubility and stability of Palmatine, a close structural analog of Palmatrubin. The provided data and experimental protocols can serve as a valuable starting point for researchers working with Palmatrubin. It is important to reiterate that the presence of a hydroxyl group in Palmatrubin may lead to differences in its physicochemical properties compared to Palmatine. Therefore, experimental determination of the solubility and stability of Palmatrubin is highly recommended for any drug development program involving this compound.

References

A Comprehensive Technical Guide to the Natural Sources of Palmatine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmatine, a protoberberine alkaloid, is a bioactive compound found in a variety of medicinal plants. It has garnered significant interest in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of palmatine and its derivatives, detailed experimental protocols for its extraction and quantification, and a summary of its key signaling pathways.

Natural Sources of Palmatine

Palmatine is predominantly found in plants belonging to the Berberidaceae, Papaveraceae, Ranunculaceae, and Menispermaceae families. The concentration of palmatine can vary significantly depending on the plant species, the specific organ, and geographical location.

Quantitative Data on Palmatine Content in Various Natural Sources

The following table summarizes the quantitative data on palmatine content in several well-documented plant sources. This information is crucial for selecting appropriate raw materials for research and drug development.

| Botanical Family | Species Name | Plant Part | Palmatine Content (mg/g of dry weight) | Reference(s) |

| Ranunculaceae | Coptis chinensis Franch. | Rhizome | 16.2412 - 16.7145 | [1][2] |

| Menispermaceae | Fibraurea tinctoria Lour | Stem | 15.3983 | [1][3] |

| Berberidaceae | Phellodendron amurense Rupr. | Bark | 1.25 | [4] |

| Berberidaceae | Berberis aristata | Root | Highest among tested Berberis species | [5] |

| Berberidaceae | Berberis darwinii | Stem | 50.77 - 385.91 (µg/g) | [6] |

| Berberidaceae | Berberis darwinii | Root | 29.76 - 58.69 (µg/g) | [6] |

| Berberidaceae | Berberis cretica | Root | 1.815 ± 0.21% of methanolic extract | [7] |

Palmatine Derivatives from Natural Sources

While palmatine is the most well-known compound, several of its derivatives have also been isolated from natural sources. These derivatives often exhibit modified or enhanced biological activities. One such example is 11-hydroxypalmatine , which has been isolated from the tubers of Stephania glabra. Additionally, various synthetic modifications, particularly at the C-9 position to create 9-O-substituted palmatine derivatives , have been shown to enhance antibacterial activity.

Experimental Protocols

Accurate extraction and quantification of palmatine are essential for research and quality control. The following sections provide detailed methodologies for these processes.

Extraction and Isolation of Palmatine

1. Ultrasound-Assisted Extraction with Deep Eutectic Solvents (from Coptis chinensis) [2]

-

Materials: Coptis chinensis raw material, choline chloride, phenol, water.

-

Protocol:

-

Prepare the deep eutectic solvent by mixing choline chloride and phenol at a molar ratio of 1:3.

-

Add 30% water to the eutectic solvent system.

-

Mix the plant material with the solvent at a ratio of 1:30 (g/mL).

-

Perform ultrasound-assisted extraction for 30 minutes at an ultrasonic power of 200 W and a temperature of 60°C.

-

Separate the extract from the plant material for further analysis.

-

2. Column Chromatography for Isolation (from Berberis cretica) [8]

-

Materials: Methanolic extract of Berberis cretica root, normal phase silica gel 60H, Sephadex LH-20 resin, methanol, water, dichloromethane.

-

Protocol:

-

Redissolve 5 g of the methanolic root extract in 10 mL of methanol and dry it onto 5 g of silica gel 60H.

-

Load the dried powder onto a silica gel column.

-

Fractionate the extract using a stepwise gradient of methanol in dichloromethane.

-

For further purification, apply the palmatine-containing fractions to a Sephadex LH-20 column.

-

Elute the column with a mobile phase of methanol/water (50:50, v/v) to obtain high-purity palmatine.

-

Quantification of Palmatine

1. High-Performance Liquid Chromatography (HPLC) [1][3]

-

Instrumentation: HPLC system with a UV-Vis or PDA detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[2]

-

Mobile Phase: A gradient of solvent A (0.1% trifluoroacetic acid in water) and solvent B (acetonitrile).[9]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection Wavelength: 345 nm.[2]

-

Column Temperature: 30°C.[2]

-

Injection Volume: 20 µL.[2]

-

Quantification: Based on a calibration curve generated from a palmatine standard.

2. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [10][11]

-

Instrumentation: UPLC system coupled with a tandem mass spectrometer.

-

Column: UPLC BEH C18 column.[11]

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[11]

-

Ionization Mode: Positive electrospray ionization (ESI).[11]

-

Detection: Multiple Reaction Monitoring (MRM) mode.

-

Sample Preparation: Plasma samples can be processed by acetonitrile precipitation.[11]

Signaling Pathways and Mechanisms of Action

Palmatine exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate two of the most significant pathways: the anti-inflammatory NF-κB pathway and the antioxidant Nrf2/HO-1 pathway.

Anti-Inflammatory Signaling Pathway

Palmatine has been shown to inhibit the inflammatory response by targeting the NF-κB signaling pathway. It can suppress the activation of the NLRP3 inflammasome, a key component in the inflammatory cascade.

References

- 1. Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Palmatine as an Agent Against Metabolic Syndrome and Its Related Complications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. akjournals.com [akjournals.com]

Palmatrubin CAS number and molecular weight

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a concise summary of the available physicochemical properties of Palmatrubin. Despite a comprehensive search for in-depth technical data, it is important to note that publicly available information regarding the biological activity, experimental protocols, and specific signaling pathways of Palmatrubin is limited at this time. The scientific literature is more robust for the related compound, Palmatine.

Physicochemical Data

The fundamental physicochemical properties of Palmatrubin are summarized below. This information is crucial for the identification and quantification of the compound in experimental settings.

| Property | Value |

| CAS Number | 16176-68-4 |

| Molecular Weight | 338.4 g/mol |

| Molecular Formula | C₂₀H₂₀NO₄⁺ |

Biological Activity and Mechanism of Action

Detailed studies elucidating the specific biological activities and mechanisms of action for Palmatrubin are not extensively available in the current body of scientific literature. While research into the broader class of protoberberine alkaloids, such as palmatine and berberine, is widespread, Palmatrubin itself remains a less-characterized molecule. Comparative studies that could provide insights into its potential pharmacological profile relative to similar compounds are also scarce. One study noted that while berberine significantly inhibited the cell cycle of all rhabdomyosarcoma (RMS) cells tested, palmatine only suppressed the growth of one specific cell line, suggesting that small structural differences can lead to significant variations in activity.[1]

Experimental Protocols and Signaling Pathways

Due to the limited research on Palmatrubin, detailed experimental protocols for its study and validated signaling pathways through which it may exert biological effects have not been published. Therefore, the creation of diagrams for experimental workflows or signaling cascades as requested is not feasible with the currently available data.

Further research is required to fully characterize the pharmacological and biological profile of Palmatrubin. Investigators are encouraged to explore this compound to potentially uncover novel therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Palmatrubin (Berberrubine)